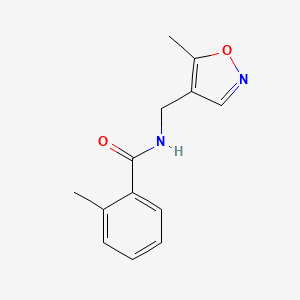

2-methyl-N-((5-methylisoxazol-4-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-methyl-N-((5-methylisoxazol-4-yl)methyl)benzamide, also known as MIMB, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. MIMB belongs to the class of benzamide derivatives and has been found to exhibit a range of biological activities.

Scientific Research Applications

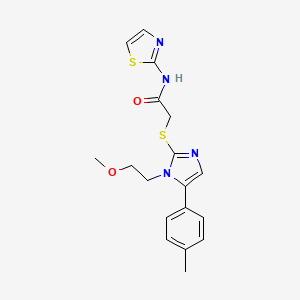

Structural and Chemical Properties

The molecule of a related compound, 2,6-dimethyl-N-(5-methyl-3-isoxazolyl)benzamide, consists of two approximately planar parts: an N-3-amido-5-methylisoxazole group and a 2,6-dimethylbenzene group. This compound forms dimers linked by hydrogen bonds, showcasing its potential for forming stable molecular structures useful in materials science and pharmaceutical formulation (Rodier, Céolin, Dugué, & Lepage, 1993).

Inhibition of TNF-alpha Converting Enzyme (TACE)

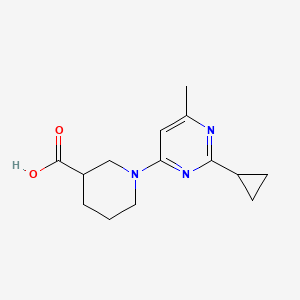

Benzamide derivatives, including those structurally related to "2-methyl-N-((5-methylisoxazol-4-yl)methyl)benzamide," have been identified as potent, selective inhibitors of TNF-alpha Converting Enzyme (TACE). These inhibitors exhibit significant selectivity over a wide panel of MMP and ADAM proteases, indicating their therapeutic potential in controlling inflammatory responses without broad-spectrum protease inhibition (Ott et al., 2008).

Supramolecular Gelators

N-(thiazol-2-yl)benzamide derivatives have been synthesized and characterized for their gelation behavior, aiming to elucidate the role of methyl functionality and non-covalent interactions in gelation. This research provides insights into the design of novel materials with specific mechanical and thermal properties, potentially useful in drug delivery systems and materials engineering (Yadav & Ballabh, 2020).

Anti-fibrosis and Anticancer Applications

The pharmacokinetics and tissue distribution of a novel ALK5 inhibitor with a benzamide moiety have been investigated for its potential in treating fibrosis and cancer. This compound shows promising oral bioavailability and distribution in vital organs, suggesting its utility in developing oral anti-fibrotic and anticancer therapies (Kim et al., 2008).

Antiviral Activities

Benzamide-based 5-aminopyrazoles and their fused heterocycles have shown significant antiavian influenza virus activity. This highlights the potential of benzamide derivatives in the development of antiviral drugs, especially against strains of the influenza virus posing threats to public health (Hebishy, Salama, & Elgemeie, 2020).

Mechanism of Action

Target of Action

The primary target of 2-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide is human carbonic anhydrases (hCAs) . These enzymes are involved in many important physiological and pathological processes . The compound exhibits the properties of an isoform-selective inhibitor of human carbonic anhydrase II .

Mode of Action

The compound interacts with its target, human carbonic anhydrase II, by inhibiting its activity . This inhibition has a wide range of pharmacological applications in areas such as ophthalmology, treatment of epilepsy, oncology, and the development of modern anti-infective drugs .

Biochemical Pathways

The inhibition of human carbonic anhydrase II by 2-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide affects various biochemical pathways. These include pathways related to eye health, neurological function, cancer progression, and infection response .

Pharmacokinetics

The compound’s molecular formula is c10h10n2o3s, and it has an average mass of 238263 Da . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

The inhibition of human carbonic anhydrase II by 2-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide can lead to various molecular and cellular effects. These effects depend on the specific physiological or pathological process in which the enzyme is involved .

properties

IUPAC Name |

2-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-9-5-3-4-6-12(9)13(16)14-7-11-8-15-17-10(11)2/h3-6,8H,7H2,1-2H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASUXUXUSNCZRSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCC2=C(ON=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5E)-5-[4-(difluoromethoxy)benzylidene]-2-mercapto-1,3-thiazol-4(5H)-one](/img/structure/B2745003.png)

![6-bromo-5-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B2745005.png)

![Bis[4-(dimethylamino)-3-nitrophenyl]methanone](/img/structure/B2745009.png)

![5-(2-methoxyethyl)-7-(morpholine-4-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2745011.png)

![2-(4-chlorophenoxy)-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]acetamide](/img/structure/B2745015.png)

![N-(cyanomethyl)-N-propyl-2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide](/img/structure/B2745021.png)

![3-benzyl-8-(2,3-dimethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2745023.png)

![1-(2-(4-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)phenyl)acetyl)piperidine-4-carboxamide](/img/structure/B2745024.png)